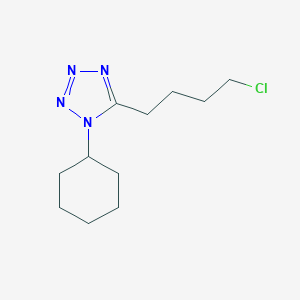
Gly-gly-ala
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gly-Gly-Ala is a tripeptide composed of glycine, glycine and L-alanine residues joined in sequence. It has a role as a metabolite.
作用机制
Target of Action
Gly-Gly-Ala, also known as Glycine-Alanine, is a tripeptide composed of two glycine and one alanine amino acids . The primary targets of this compound are the peptide bonds in proteins and enzymes. These bonds are crucial for maintaining the structure and function of proteins .
Mode of Action
The mode of action of this compound involves the formation of peptide bonds between the amino acids. The carboxyl group of one amino acid reacts with the amino group of another, resulting in the formation of an amide bond, also known as a peptide bond . This reaction results in the creation of a dipeptide or a larger polypeptide, depending on the number of amino acids involved .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve protein synthesis and degradation. The formation of peptide bonds is a critical step in protein synthesis, allowing for the creation of complex protein structures from individual amino acids . On the other hand, certain enzymes can catalyze the hydrolysis of these peptide bonds, leading to the breakdown of proteins into their constituent amino acids .
Result of Action
The result of this compound’s action is the formation or degradation of proteins. By participating in the formation of peptide bonds, this compound contributes to the synthesis of new proteins. Conversely, its presence can also lead to the breakdown of existing proteins into individual amino acids .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of peptide bonds, with a higher pH favoring bond formation . Additionally, factors such as temperature and the presence of other compounds can also influence the stability and efficacy of this compound.
属性
CAS 编号 |
19729-30-7 |
|---|---|
分子式 |
C7H13N3O4 |
分子量 |
203.20 g/mol |
IUPAC 名称 |
2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C7H13N3O4/c1-4(7(13)14)10-6(12)3-9-5(11)2-8/h4H,2-3,8H2,1H3,(H,9,11)(H,10,12)(H,13,14) |
InChI 键 |
CCQOOWAONKGYKQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC(=O)CNC(=O)CN |
手性 SMILES |
C[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+] |
规范 SMILES |
CC(C(=O)O)NC(=O)CNC(=O)CN |
Key on ui other cas no. |
19729-30-7 |
序列 |
GGA |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Gly-Gly-Ala?
A1: The molecular formula of this compound is C6H11N3O4. Its molecular weight is 189.17 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A: Yes, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been employed to characterize this compound. These techniques provide information about the peptide's structure, conformation, and interactions with other molecules. For example, researchers have used solid-state NMR to analyze the local structure of a peptide containing the this compound sequence, derived from a flagelliform silk sequence of Nephila clavipes [].
Q3: How does the position of this compound within a larger peptide sequence influence its properties?
A: The position of this compound within a larger peptide sequence can significantly influence its properties. For example, in the flagelliform silk peptide (GPGGA)6G, the statistical distribution of torsion angles in sequences containing this compound (like Ala-Gly-Pro, Gly-Pro-Gly, etc.) was crucial for accurately modeling the peptide's structure []. Similarly, in the context of MHC class I antigen presentation, the positioning of a myristoylated this compound sequence is critical for recognition by specific T cell receptors [, ].
Q4: Are there any known instances where this compound acts as a recognition motif?
A: Yes, the sequence this compound has been identified as a potential recognition motif for certain enzymes. For example, research indicates that the viral endoprotease responsible for processing adenovirus proteins recognizes and cleaves at a consensus amino acid sequence of this compound []. This cleavage is crucial for the maturation and infectivity of the virus.
Q5: Have computational methods been used to study this compound?
A: Yes, computational chemistry and modeling techniques have been employed to study this compound-containing peptides. Molecular dynamics simulations have been used to understand the conformational preferences of this compound in different environments, including its interactions with water molecules and its role in peptide folding [, , ].
Q6: How do modifications to the this compound sequence affect its biological activity?
A: Modifications to the this compound sequence, even subtle ones, can drastically alter its biological activity. For instance, in studies focusing on T cell recognition of N-myristoylated peptides derived from the Simian Immunodeficiency Virus (SIV) Nef protein, substituting the second glycine or fourth isoleucine residue with alanine within the C14-Gly-Gly-Ala-Ile-Ser sequence abolished T cell recognition []. This highlights the importance of each residue in the this compound motif for its biological function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


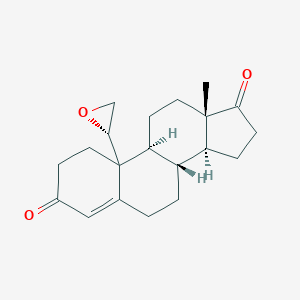
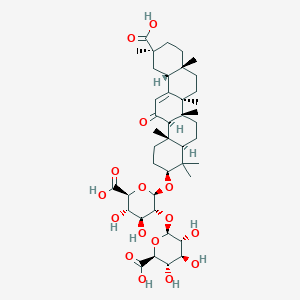

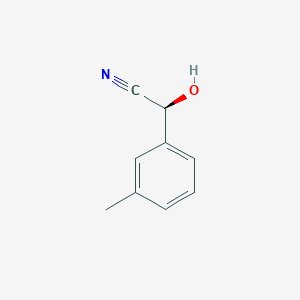
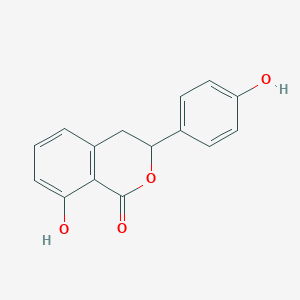

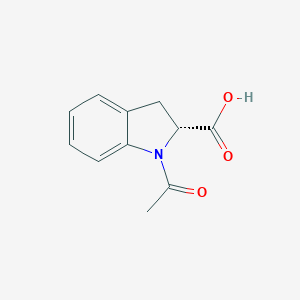
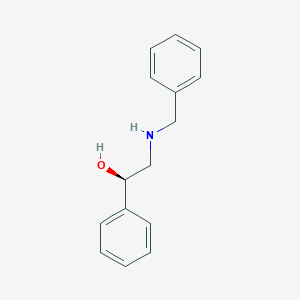
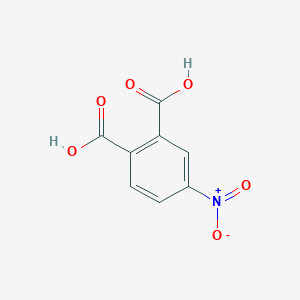
![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)

![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)

